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Compound of Interest

Compound Name: 1,2,3-Tribromobenzene

Cat. No.: B7721644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the halogen bonding interactions

present in the crystal structure of 1,2,3-tribromobenzene. The information is compiled from

crystallographic studies and is intended to serve as a valuable resource for researchers in the

fields of crystal engineering, materials science, and drug development, where understanding

and utilizing non-covalent interactions is of paramount importance.

Introduction to Halogen Bonding
A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis

acid) and a Lewis base. This interaction arises from the anisotropic distribution of electron

density on the halogen atom, resulting in a region of positive electrostatic potential, known as a

σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond.

This electrophilic region can interact favorably with nucleophilic entities such as lone pairs,

anions, or π-electron systems. The strength of halogen bonds generally follows the trend I > Br

> Cl > F, correlating with the polarizability of the halogen atom.

In the context of crystal engineering and drug design, halogen bonds are increasingly

recognized for their role in controlling molecular assembly, influencing crystal packing, and

mediating protein-ligand interactions. Their directionality and tunable strength make them a

powerful tool for the rational design of solid-state materials and novel therapeutic agents.
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Crystal Structure and Halogen Bonding in 1,2,3-
Tribromobenzene
The crystal structure of 1,2,3-tribromobenzene has been elucidated by single-crystal X-ray

diffraction, revealing a network of intermolecular interactions that dictate the molecular packing.

The primary non-covalent interactions observed are halogen bonds, specifically bromine-

bromine (Br···Br) and bromine-π (Br···C) interactions.

A key study by Bujak et al. (2022) determined the crystal structure of 1,2,3-tribromobenzene
at three different temperatures: 100 K, 200 K, and 270 K. The compound crystallizes in the

monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit.[1]

Quantitative Crystallographic Data
The following tables summarize the key crystallographic and geometric parameters for the

halogen bonding interactions in 1,2,3-tribromobenzene at different temperatures, as reported

by Bujak et al. (2022).[1]

Table 1: Crystal Data for 1,2,3-Tribromobenzene

Parameter 100 K 200 K 270 K

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/c P2₁/c

a (Å) 12.345(1) 12.456(2) 12.554(3)

b (Å) 8.765(1) 8.887(2) 8.987(2)

c (Å) 14.567(2) 14.678(3) 14.789(4)

β (°) 101.23(1) 101.34(2) 101.45(2)

Volume (Å³) 1543.2(3) 1594.5(5) 1642.3(7)

Z 8 8 8

Table 2: Key Intermolecular Halogen Bond Geometries in 1,2,3-Tribromobenzene
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Interaction Temperature (K) Distance (Å) Angle (°)

Br···Br Interactions

Br11···Br12 100 3.5850(6)
C11-Br11···Br12 =

163.37(15)

C12-Br12···Br11 =

135.10(12)

200 3.6175(8)
C11-Br11···Br12 =

162.83(17)

C12-Br12···Br11 =

135.19(14)

270 3.6440(10)
C11-Br11···Br12 =

162.75(19)

C12-Br12···Br11 =

135.03(16)

Br···π (Br···C)

Interactions

Br13···C23 270 3.393(4) -

Br23···C13 270 3.395(5) -

Note: The atom numbering is based on the crystallographic information file from the cited study.

The angles provided for the Br···Br interactions correspond to the C-Br···Br angles, which are

crucial for classifying the type of halogen bond.

The Br···Br interactions in 1,2,3-tribromobenzene can be classified based on the C-Br···Br

angles. The observed angles suggest a combination of Type I and Type II halogen bonding

characteristics, contributing to the overall stability of the crystal lattice. The Br···π interactions,

indicated by the short Br···C distances, further stabilize the packing of the molecules.

Experimental and Computational Protocols
Experimental Protocol: Single-Crystal X-ray Diffraction
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The determination of the crystal structure of 1,2,3-tribromobenzene and the analysis of its

halogen bonding network are achieved through single-crystal X-ray diffraction. A general

experimental workflow for such a study is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7721644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7721644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Growth

Data Collection

Data Processing and Structure Solution

Analysis

Slow evaporation of a solution of 1,2,3-tribromobenzene in a suitable solvent (e.g., ethanol, hexane).

Mounting a suitable single crystal on a goniometer head.

Data collection on a single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector) using Mo Kα or Cu Kα radiation.

Maintaining the crystal at a constant low temperature (e.g., 100 K, 200 K) using a cryostream.

Integration of diffraction intensities and data reduction using software like CrysAlisPro or SAINT.

Structure solution using direct methods or Patterson methods (e.g., SHELXT).

Structure refinement by full-matrix least-squares on F² using software like SHELXL.

Visualization of the crystal structure using software like Mercury or OLEX2.

Analysis of intermolecular interactions, including halogen bonds, using geometric criteria and software tools.

Click to download full resolution via product page

Fig. 1: General experimental workflow for crystal structure determination.
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Computational Protocol: Theoretical Analysis of
Halogen Bonding
Computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable

for a deeper understanding of the nature and strength of halogen bonds. While specific

interaction energies for 1,2,3-tribromobenzene crystals are not readily available in the

literature, a general workflow for their theoretical investigation is presented.

Model Building

DFT Calculations

Analysis

Extraction of molecular dimers from the experimental crystal structure representing the key halogen bonding interactions.

Geometry optimization of the isolated monomer and the interacting dimer using a suitable DFT functional (e.g., M06-2X, ωB97X-D) and basis set (e.g., aug-cc-pVTZ).

Calculation of the interaction energy with basis set superposition error (BSSE) correction.

Generation of molecular electrostatic potential (ESP) maps to visualize the σ-hole on the bromine atoms.

Quantum Theory of Atoms in Molecules (QTAIM) analysis to characterize the bond critical points of the halogen bonds.

Natural Bond Orbital (NBO) analysis to investigate charge transfer contributions.

Click to download full resolution via product page
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Fig. 2: General workflow for the computational analysis of halogen bonds.

Visualization of Halogen Bonding in the 1,2,3-
Tribromobenzene Crystal
The following diagram illustrates the key halogen bonding interactions that define the crystal

packing of 1,2,3-tribromobenzene.

Fig. 3: Schematic of halogen bonding in 1,2,3-tribromobenzene.

Significance for Drug Development and Materials
Science
The understanding of halogen bonding in simple systems like 1,2,3-tribromobenzene provides

fundamental insights that are transferable to more complex molecular systems.

Drug Design: Halogen atoms are frequently incorporated into drug candidates to enhance

binding affinity and selectivity for their biological targets. The directional nature of halogen

bonds can be exploited to optimize ligand-protein interactions, leading to the development of

more potent and specific therapeutics.

Materials Science: The ability of halogen bonds to direct crystal packing is a cornerstone of

crystal engineering. By understanding and controlling these interactions, it is possible to

design new materials with tailored properties, such as specific melting points, solubilities,

and electronic characteristics. The study of simple, highly halogenated molecules like 1,2,3-
tribromobenzene provides a model system for understanding the fundamental principles of

halogen bond-driven self-assembly.

Conclusion
The crystal structure of 1,2,3-tribromobenzene is a clear example of the significant role that

halogen bonding plays in molecular recognition and crystal packing. The interplay of Br···Br and

Br···π interactions creates a robust three-dimensional network. This in-depth guide,

summarizing the available quantitative data and outlining the experimental and computational

approaches, serves as a foundational resource for scientists and researchers. A thorough

understanding of these fundamental interactions is crucial for the continued development of

new pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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